molecular formula C6H5N3O B026582 1-Hydroxybenzotriazole CAS No. 2592-95-2

1-Hydroxybenzotriazole

Cat. No. B026582
CAS RN: 2592-95-2
M. Wt: 135.12 g/mol
InChI Key: ASOKPJOREAFHNY-UHFFFAOYSA-N
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Description

1-Hydroxybenzotriazole is a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .


Synthesis Analysis

1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis . The conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU is moderately diastereoselective . The reaction results in novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids .


Molecular Structure Analysis

The molecular formula of 1-Hydroxybenzotriazole is C6H5N3O . It has a molecular weight of 135.12 g/mol . The IUPAC name is 1-hydroxybenzotriazole .


Chemical Reactions Analysis

1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis . It is used as a coupling additive . The conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU is moderately diastereoselective .


Physical And Chemical Properties Analysis

1-Hydroxybenzotriazole is a white crystalline powder . It has a molecular weight of 135.12 g/mol . The density is 1 g/cm3 . The melting point is 156-159°C , and the boiling point is 149-150°C . The solubility is 4.201g/L at 29℃ .

Scientific Research Applications

  • Oligosaccharide Synthesis : HOBt can be used in the synthesis of nucleofuges, particularly in the context of oligosaccharide synthesis (Neralkar, Mishra, & Hotha, 2017).

  • Ester Hydrolysis Catalyst : It shows potential as a catalyst for ester hydrolysis reactions, where its activity can be enhanced by lowering its pK(a) and fep values (Kumar, Ganguly, & Bhattacharya, 2004).

  • Corrosion Inhibition : HOBt is effective in inhibiting copper corrosion in sulphate solutions. This inhibition is more pronounced in neutral solutions and involves the formation of complex polymers on the copper surface at high pH levels (Youda, Nishihara, & Aramaki, 1988).

  • Explosive Properties : In specific conditions, HOBt exhibits explosive properties, which is relevant for its use as a peptide coupling reagent (Wehrstedt, Wandrey, & Heitkamp, 2005).

  • Tautomeric Equilibria in Gas Phase : Studies involving photoelectron spectroscopy reveal that HOBt exists in the gas phase, demonstrating tautomeric equilibria in such conditions (Pfister-guillouzo et al., 1995).

  • Iron Corrosion Inhibition : Similar to its effect on copper, HOBt also inhibits iron corrosion in aerated acidic media, with its effectiveness varying based on the acidic environment (Babić-Samardžija & Hackerman, 2005).

  • Delignification of Kraft Pulp : HOBt serves as an efficient mediator in the laccase-mediated delignification process of kraft pulp, with the N-hydroxy unit playing a critical role (Sealey, Ragauskas, & Elder, 1999).

  • Antimycobacterial Activity : Certain derivatives of benzotriazole, including HOBt, exhibit high antimycobacterial activity, comparable to standard treatments like isoniazide (Augustynowicz-Kopeć, Zwolska, Orzeszko, & Kazimierczuk, 2008).

Safety And Hazards

1-Hydroxybenzotriazole is an explosive substance . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used .

Future Directions

1-Hydroxybenzotriazole (HOBt) is mainly used to suppress the racemization of single-enantiomer chiral molecules . It is also used to improve the efficiency of peptide synthesis . The future directions of 1-Hydroxybenzotriazole could be in the development of therapeutic peptides .

properties

IUPAC Name

1-hydroxybenzotriazole
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InChI

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H
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InChI Key

ASOKPJOREAFHNY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=NN2O
Source PubChem
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Molecular Formula

C6H5N3O
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Related CAS

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt)
Record name 1-Hydroxybenzotriazole
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DSSTOX Substance ID

DTXSID3044627
Record name 1-Hydroxybenzotriazole
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Molecular Weight

135.12 g/mol
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Physical Description

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS]
Record name 1-Hydroxybenzotriazole
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Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

1-Hydroxybenzotriazole

CAS RN

2592-95-2
Record name 1-Hydroxybenzotriazole
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Record name 1H-Benzotriazole, 1-hydroxy-
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Synthesis routes and methods I

Procedure details

H2O: 1H-benzotriazole monohydrate
Name
1H-benzotriazole monohydrate
Quantity
0 (± 1) mol
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

Because 36 could be prepared very cleanly without any of the bis-acylated product using PS-CCD or PyBOP, ester 36 was converted to N-methyl amide 38 (Scheme 6). Ester 36 was cleanly obtained on a preparative scale from 35 using PS-CCD and HOBt in the absence of base. After purification of 36 only by filtration and aqueous extraction, heating at 90° C. in toluene under anhydrous conditions provided the desired amide product 38 in 93% yield over the two steps.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
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Quantity
1 mL
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solvent
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0 (± 1) mol
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reactant
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reactant
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Quantity
60 μL
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reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

H2O (695 mg, 3.62 mmol) was added to a suspension of (5-fluoro-pyridin-2-yl)-hydrazine (418 mg, 3.29 mmol), Intermediate 84b (840 mg, 3.29 mmol), and EDC (44.0 mg, 0.33 mmol) in DMF (25.0 mL). The reaction was stirred overnight then partitioned between EtOAc and water. The aqueous layer was then extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound (1.16 g, 99%). LCMS (Method 1): Rt 2.06 mins, m/z 353.3 [MH+].
Name
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Intermediate 84b
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods V

Procedure details

Referring to FIG. 1, 1-hydroxybenzotriazole-6-carboxylic acid is formed in two steps from 4-chloro-3-nitrobenzoic acid. In the first step, 4-chloro-3-nitrobenzoic acid and hydrazine monohydrate are heated at reflux in ethanol to yield a crude precipitate. In the second step, the crude precipitate is dissolved in water and acidified with HCl to pH 1 to yield 1-hydroxybenzotriazole, a peach colored precipitate. Confirmation of the compound can be conducted by NMR spectroscopy and high resolution mass spectroscopy (HRMS), as well as other detection methods determined by one of skill in the art.
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Name
crude precipitate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxybenzotriazole
Reactant of Route 2
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1-Hydroxybenzotriazole
Reactant of Route 3
1-Hydroxybenzotriazole
Reactant of Route 4
1-Hydroxybenzotriazole
Reactant of Route 5
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1-Hydroxybenzotriazole
Reactant of Route 6
1-Hydroxybenzotriazole

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